molecular formula C15H12N2O3S B11256262 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11256262
M. Wt: 300.3 g/mol
InChI Key: WFURYDVJMDDYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core structure substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a thiophene-containing reagent under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:

Uniqueness

What sets 4-hydroxy-2-oxo-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of a quinoline core with a thiophene ring, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential therapeutic effects compared to other similar compounds .

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H12N2O3S/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20)

InChI Key

WFURYDVJMDDYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CS3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.